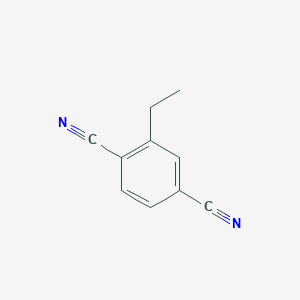
2-Ethylterephthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of an ethylbenzene derivative.
Industrial Production Methods
Industrial production of 2-ethylbenzene-1,4-dicarbonitrile often involves large-scale nitrile functionalization processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
2-Ethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
2-Ethylbenzene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethylbenzene-1,4-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .
類似化合物との比較
Similar Compounds
Benzene-1,4-dicarbonitrile: Lacks the ethyl group, making it less hydrophobic.
2-Methylbenzene-1,4-dicarbonitrile: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Propylbenzene-1,4-dicarbonitrile: Has a propyl group, which increases its hydrophobicity compared to 2-ethylbenzene-1,4-dicarbonitrile.
Uniqueness
2-Ethylbenzene-1,4-dicarbonitrile is unique due to its specific combination of nitrile and ethyl functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including industrial chemistry and pharmaceutical research .
生物活性
2-Ethylterephthalonitrile (CAS No. 175278-32-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by its two nitrile functional groups attached to a benzene ring, which is further substituted with an ethyl group. The molecular formula is C10H8N2, and it has a molecular weight of 156.18 g/mol. The presence of nitrile groups allows for interactions with biological molecules, influencing various biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific proteins and enzymes, potentially leading to various biological effects:
- Enzyme Inhibition : The nitrile groups may act as competitive inhibitors by mimicking substrate structures.
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The ability of nitriles to disrupt cellular processes makes them candidates for further investigation in this area.
- Cytotoxicity : Some studies have shown that nitriles can induce apoptosis in cancer cells, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound might also possess this activity.
Case Studies and Experimental Data
A recent study explored the biochemical interactions of this compound with various biological targets. The following table summarizes key findings from this research:
Applications
The potential applications of this compound span across various fields:
- Pharmaceuticals : Due to its bioactive properties, it could be developed into new antimicrobial or anticancer agents.
- Agriculture : Its antimicrobial properties may also find use in agricultural applications as a biopesticide.
- Material Science : The compound's chemical stability and reactivity make it suitable for developing polymers or resins.
特性
IUPAC Name |
2-ethylbenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYELWAPDJVBJLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371127 |
Source


|
| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-32-7 |
Source


|
| Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














